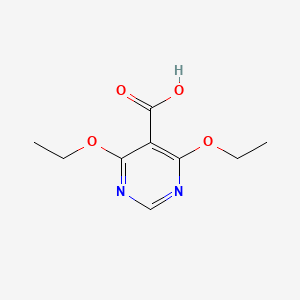

4,6-Diethoxypyrimidine-5-carboxylic acid

Description

Overview of Pyrimidine (B1678525) Scaffold in Chemical Research

The pyrimidine ring, a six-membered aromatic heterocycle with nitrogen atoms at the 1 and 3 positions, is a fundamental structural motif in a vast array of biologically active compounds and functional materials. Its presence in the nucleobases uracil, thymine, and cytosine underscores its central role in the chemistry of life. Beyond its biological importance, the pyrimidine scaffold is a highly attractive framework for synthetic chemists. The nitrogen atoms within the ring influence its electronic properties, creating sites susceptible to both electrophilic and nucleophilic attack, thereby allowing for a wide range of chemical modifications. This adaptability has made pyrimidine and its derivatives a cornerstone in medicinal chemistry, leading to the development of numerous therapeutic agents with diverse activities, including antiviral, anticancer, antibacterial, and anti-inflammatory properties.

Role of Pyrimidine Carboxylic Acids as Key Intermediates and Building Blocks in Organic Synthesis

Within the broad family of pyrimidine derivatives, pyrimidine carboxylic acids are particularly valuable as synthetic intermediates. The carboxylic acid group serves as a versatile handle for a variety of chemical transformations. It can be readily converted into other functional groups such as esters, amides, and acid chlorides, providing a gateway to a multitude of more complex molecular architectures. orgsyn.orgijpsr.com This functional group tolerance allows for the strategic incorporation of the pyrimidine core into larger molecules.

Specific Focus on 4,6-Diethoxypyrimidine-5-carboxylic Acid in Contemporary Research

Among the various pyrimidine carboxylic acids, this compound (CAS Number: 51994-46-2) has emerged as a compound of interest in contemporary chemical research. Its structure, featuring two ethoxy groups at positions 4 and 6, and a carboxylic acid at position 5, offers a unique combination of steric and electronic properties.

The synthesis of this compound and its derivatives, such as its ethyl ester, is a key step in the creation of more elaborate molecules. For example, the related ethyl 4-chloro-6-ethylpyrimidine-5-carboxylate can be reacted with amines to introduce further diversity. prepchem.com While specific, detailed research focused solely on this compound is not extensively documented in publicly available literature, its structural similarity to other di-substituted pyrimidine carboxylic acids, such as 4,6-dimethoxypyrimidine-5-carboxylic acid and 4,6-dichloropyrimidine-5-carboxylic acid, suggests its potential as a valuable intermediate. orgsyn.orgnih.gov The latter, for instance, is utilized as an intermediate for pharmaceuticals. nih.gov

The general synthetic route to such compounds often involves the cyclocondensation of a three-carbon unit with a urea (B33335) or amidine derivative, followed by functional group manipulations. For instance, the Biginelli reaction is a well-known method for producing dihydropyrimidines, which can be subsequently oxidized and modified. mdpi.com The hydrolysis of the corresponding ester, such as ethyl 4,6-diethoxypyrimidine-5-carboxylate, under basic or acidic conditions is a standard method to obtain the carboxylic acid.

The reactivity of this compound is largely dictated by the carboxylic acid group, which can undergo esterification or amidation to form a range of derivatives. orgsyn.org These reactions allow for the attachment of various side chains and pharmacophores, making it a versatile building block for combinatorial chemistry and drug discovery programs. The ethoxy groups at the 4 and 6 positions are generally stable but can potentially be substituted under specific conditions, offering further avenues for structural modification.

While comprehensive research dedicated exclusively to this compound is still developing, its role as a precursor to more complex and potentially bioactive molecules is clear. The following table summarizes the key properties of this compound, and the subsequent table lists the compounds mentioned in this article.

Table 1: Properties of this compound

| Property | Value |

| CAS Number | 51994-46-2 |

| Molecular Formula | C9H12N2O4 |

| Molecular Weight | 212.20 g/mol |

| Appearance | Likely a solid at room temperature |

| Key Functional Groups | Carboxylic Acid, Pyrimidine, Ether (Ethoxy) |

| Primary Reactivity | Esterification, Amidation |

| Potential Applications | Intermediate in organic synthesis, Building block for pharmaceuticals |

Structure

3D Structure

Properties

IUPAC Name |

4,6-diethoxypyrimidine-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O4/c1-3-14-7-6(9(12)13)8(15-4-2)11-5-10-7/h5H,3-4H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GILFHDIVONPONO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=NC=N1)OCC)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformations of 4,6 Diethoxypyrimidine 5 Carboxylic Acid

Acid-Base Chemistry and Carboxylate Salt Formation

As a carboxylic acid, 4,6-diethoxypyrimidine-5-carboxylic acid is an organic acid. wikipedia.org Its most fundamental chemical property is its ability to donate the proton of its carboxyl group in the presence of a base, forming a carboxylate salt. wikipedia.orgyoutube.com This reaction with bases, such as sodium hydroxide (B78521), results in the formation of a water-soluble sodium salt. wikipedia.org The acidity, and therefore the reactivity, of the carboxylic acid is significantly influenced by the electronic properties of the pyrimidine (B1678525) ring to which it is attached. libretexts.org

The deprotonation of the carboxylic acid yields a carboxylate anion that is stabilized by resonance. libretexts.org In this anion, the negative charge is delocalized across the two oxygen atoms, which increases its stability and contributes to the acidity of the parent compound. libretexts.org

Table 1: Computed Properties for the Analogous 4,6-Dimethoxypyrimidine-5-carboxylic acid

| Property | Value |

|---|---|

| Hydrogen Bond Acceptors | 5 |

| Hydrogen Bond Donors | 1 |

| Rotatable Bonds | 3 |

Data derived from computational analysis of a related compound. chemscene.com

These parameters are used in computational models to predict the pKa, which reflects the compound's acidity in a solution.

The acidity of a carboxylic acid is determined by the stability of its conjugate base (the carboxylate anion) formed upon deprotonation. youtube.com This stability is governed by several electronic factors, primarily inductive and resonance effects. libretexts.orgscribd.com

Inductive Effects : The pyrimidine ring itself is an electron-withdrawing heterocycle due to the presence of two electronegative nitrogen atoms. This electron-withdrawing nature inductively pulls electron density away from the carboxylic acid group, stabilizing the resulting carboxylate anion and increasing the acidity compared to a simple aliphatic carboxylic acid. libretexts.org Furthermore, the two ethoxy groups attached to the pyrimidine ring at positions 4 and 6 also influence acidity. Oxygen is an electronegative atom and can exert an electron-withdrawing inductive effect, which would further stabilize the conjugate base. libretexts.orgyoutube.com

Protonation States : The presence of nitrogen atoms in the pyrimidine ring means the molecule can also be protonated under strongly acidic conditions. However, the primary acidic character in typical organic reactions is dominated by the carboxylic acid's proton.

Table 2: Summary of Electronic Effects on the Acidity of this compound

| Effect | Originating Group | Influence on Carboxylate Anion | Expected Impact on Acidity |

|---|---|---|---|

| Inductive Withdrawal | Pyrimidine Nitrogens | Stabilization | Increase |

| Inductive Withdrawal | Ethoxy Oxygens | Stabilization | Increase |

| Resonance Donation | Ethoxy Oxygens | Destabilization | Decrease |

This table is based on general principles of organic chemistry. libretexts.orgscribd.comyoutube.com

Reactions at the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional group that can be converted into several derivatives through nucleophilic acyl substitution. pressbooks.publibretexts.org Direct substitution is often challenging because the hydroxyl group (–OH) is a poor leaving group. pressbooks.publibretexts.org Therefore, reactions typically require either acid catalysis to activate the carbonyl group or conversion of the hydroxyl into a better leaving group. pressbooks.pub

A key transformation of this compound is its conversion to the corresponding esters. This can be achieved through several methods, most notably Fischer esterification and carbodiimide-mediated coupling. libretexts.org

Fischer esterification involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). masterorganicchemistry.comchemguide.co.uk The reaction is an equilibrium process, and to achieve high yields of the ester, conditions are chosen to shift the equilibrium toward the products. libretexts.orgathabascau.ca This is commonly done by using a large excess of the alcohol, which often serves as the solvent, or by removing the water that is formed during the reaction. libretexts.orgoperachem.com

The mechanism proceeds through several reversible steps: masterorganicchemistry.comlibretexts.org

Protonation : The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and activating it for nucleophilic attack. libretexts.orglibretexts.org

Nucleophilic Attack : A molecule of the alcohol acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate. masterorganicchemistry.com

Proton Transfer : A proton is transferred from the newly added alcohol moiety to one of the original hydroxyl groups, converting it into a good leaving group (H₂O). libretexts.orglibretexts.org

Elimination : The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester. masterorganicchemistry.com

Deprotonation : The catalyst is regenerated by the removal of a proton from the protonated ester, yielding the final ester product. libretexts.org

Carbodiimide-mediated coupling is a very mild and efficient method for forming esters, particularly for substrates that are sensitive to the harsh acidic conditions of Fischer esterification. organic-chemistry.orgwikipedia.org This method, often referred to as the Steglich esterification, utilizes a carbodiimide (B86325), such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), to activate the carboxylic acid. wikipedia.orgpeptide.com

The reaction is significantly accelerated by the addition of a nucleophilic catalyst, most commonly 4-dimethylaminopyridine (B28879) (DMAP). wikipedia.orgorganic-chemistry.org

The general mechanism involves: organic-chemistry.org

Activation of the Carboxylic Acid : The carboxylic acid adds to a C=N double bond of the carbodiimide (DCC) to form a highly reactive O-acylisourea intermediate. organic-chemistry.orgwikipedia.org This intermediate is essentially an activated form of the carboxylic acid with a good leaving group.

Catalysis by DMAP : In the presence of DMAP, the O-acylisourea intermediate is intercepted by the more nucleophilic DMAP. This forms a new, highly reactive acylpyridinium intermediate ("active ester"). organic-chemistry.orgnih.gov This step is crucial as it prevents a competing side reaction where the O-acylisourea rearranges into a stable, unreactive N-acylurea. organic-chemistry.orgwikipedia.org

Nucleophilic Attack by Alcohol : The alcohol reacts with the highly electrophilic acylpyridinium intermediate to form the desired ester.

Byproduct Formation : The DCC is consumed in the reaction, forming a molecule of dicyclohexylurea (DCU), which is largely insoluble in many organic solvents and can often be removed by filtration. orgsyn.orgresearchgate.net Using DIC is sometimes preferred in solid-phase synthesis because the corresponding diisopropylurea byproduct is more soluble and easier to remove. peptide.com

This method is highly effective for synthesizing esters from a wide variety of carboxylic acids and alcohols, including sterically hindered ones, under mild, room-temperature conditions. wikipedia.orgorganic-chemistry.org

Table 3: Reagents in Carbodiimide-Mediated Esterification

| Reagent | Abbreviation | Role | Key Feature |

|---|---|---|---|

| N,N'-Dicyclohexylcarbodiimide | DCC | Coupling Agent | Forms insoluble DCU byproduct. wikipedia.orgwikipedia.org |

| N,N'-Diisopropylcarbodiimide | DIC | Coupling Agent | Forms more soluble urea (B33335) byproduct. peptide.com |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) | EDC | Coupling Agent | Forms water-soluble urea byproduct, ideal for aqueous extractions. researchgate.netinterchim.fr |

Esterification Reactions

Utilization of Triazine-Based Reagents

Triazine-based reagents are highly effective for promoting amide bond formation by activating the carboxylic acid group. Reagents such as 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) (CDMT) and 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) serve as powerful dehydro-condensation agents. nih.gov The general strategy involves the reaction of the carboxylic acid with the triazine reagent in the presence of a tertiary amine, such as N-methylmorpholine (NMM). nih.gov This process generates a highly reactive O-acyltriazine intermediate. This activated species readily undergoes nucleophilic attack by an amine, yielding the desired amide and the non-toxic, easily removable 2,4-dimethoxy-6-hydroxy-1,3,5-triazine (DMTOH) byproduct. nih.gov This methodology avoids the need for isolating more sensitive intermediates like acyl chlorides and is known for its efficiency and mild reaction conditions, which helps in preserving stereochemical integrity when chiral amines are used. researchgate.net

Table 1: Amide Synthesis using Triazine-Based Reagents

| Reactant | Reagent System | Intermediate | Product |

|---|---|---|---|

| This compound | CDMT / N-methylmorpholine | 5-(4,6-dimethoxy-1,3,5-triazin-2-yloxycarbonyl)-4,6-diethoxypyrimidine | N-substituted 4,6-diethoxypyrimidine-5-carboxamide |

Hydrolysis of Esters (Saponification)

The hydrolysis of esters of this compound, a process also known as saponification, is a fundamental transformation used to regenerate the parent carboxylic acid. chemguide.co.uk This reaction is typically carried out by heating the ester under reflux with a dilute aqueous alkali, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). chemguide.co.ukucalgary.ca The reaction proceeds via a nucleophilic acyl substitution mechanism, where a hydroxide ion attacks the electrophilic carbonyl carbon of the ester. ucalgary.ca This forms a tetrahedral intermediate which then collapses, expelling the alkoxide leaving group to form the carboxylic acid. ucalgary.camasterorganicchemistry.com In the basic medium, the carboxylic acid is immediately deprotonated to form the corresponding carboxylate salt. masterorganicchemistry.com A subsequent acidification step during workup is required to protonate the carboxylate and isolate the final this compound product. ucalgary.cayoutube.com This reaction is effectively irreversible because the final deprotonation step drives the equilibrium toward the products. masterorganicchemistry.com

Table 2: Saponification of a 4,6-Diethoxypyrimidine-5-carboxylate Ester

| Reactant | Reagents | Intermediate Salt | Final Product |

|---|

Amide Formation

The conversion of this compound into its corresponding amides is a crucial transformation for introducing nitrogen-containing functional groups and building larger molecular architectures.

Direct Amidation

Direct amidation involves the reaction of this compound with an amine to form an amide bond, with the only byproduct being water. mdpi.com This method can be challenging due to the need to overcome the acid-base reaction between the carboxylic acid and the amine, which forms a stable and unreactive ammonium (B1175870) carboxylate salt. libretexts.orgdur.ac.uk To drive the reaction towards amide formation, the water produced must be removed, which is often accomplished by heating the reaction mixture, sometimes with a Dean-Stark apparatus. mdpi.com Alternatively, catalytic methods have been developed. For instance, heterogeneous Lewis acid catalysts like niobium(V) oxide (Nb₂O₅) have been shown to facilitate direct amidation reactions. nih.gov Microwave irradiation in the presence of a solid support like silica (B1680970) gel has also been reported as an effective technique for direct amidation. mdpi.com

Activated Ester Methodologies (e.g., Succinimidyl Esters, Mixed Anhydrides)

To achieve amide formation under milder conditions, this compound can be converted into an activated ester. These esters contain a good leaving group, rendering the acyl carbon highly susceptible to nucleophilic attack by an amine. nih.gov Common examples include N-hydroxysuccinimidyl (NHS) esters and pentafluorophenyl esters. nih.gov

A standard method for preparing these activated esters involves a two-step process. First, the carboxylic acid is converted to its more reactive acyl chloride. The acyl chloride is then reacted with a compound like N-hydroxysuccinimide or pentafluorophenol (B44920) in the presence of a base (e.g., triethylamine) to furnish the activated ester. nih.gov

Alternatively, coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC), often used with an additive such as 4-dimethylaminopyridine (DMAP), can facilitate the one-pot formation of an activated ester which then reacts in situ with an amine. orgsyn.orgorganic-chemistry.org The carboxylic acid reacts with DCC to form a highly reactive O-acylisourea intermediate. This intermediate can then be intercepted by N-hydroxysuccinimide to form the NHS ester or react directly with the target amine to yield the amide. khanacademy.org

Table 3: Amide Formation via Activated Ester

| Activation Method | Reagents | Activated Intermediate | Final Product |

|---|---|---|---|

| NHS Ester Formation | 1. SOCl₂ 2. N-hydroxysuccinimide, Et₃N 3. Amine (R-NH₂) | This compound N-hydroxysuccinimidyl ester | N-substituted 4,6-diethoxypyrimidine-5-carboxamide |

Conversion to Acyl Halides

The synthesis of 4,6-diethoxypyrimidine-5-carbonyl halide, typically the chloride, is a key step for activating the carboxylic acid group toward a variety of nucleophilic acyl substitution reactions. chemistry.coach Acyl chlorides are significantly more reactive than the parent carboxylic acids. libretexts.org

Several standard reagents can be employed for this transformation. Thionyl chloride (SOCl₂) is widely used, as its reaction with the carboxylic acid produces the desired acyl chloride along with gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which simplifies purification. chemistry.coachchemguide.co.uk The reaction is often catalyzed by a few drops of N,N-dimethylformamide (DMF). nih.govresearchgate.net Other effective chlorinating agents include oxalyl chloride ((COCl)₂), phosphorus pentachloride (PCl₅), and phosphorus trichloride (B1173362) (PCl₃). chemguide.co.ukresearchgate.netorgoreview.com Oxalyl chloride is also a popular choice as its byproducts are also volatile. researchgate.net

Table 4: Reagents for Acyl Chloride Formation

| Reagent | Byproducts |

|---|---|

| Thionyl chloride (SOCl₂) | SO₂, HCl |

| Oxalyl chloride ((COCl)₂) | CO, CO₂, HCl |

| Phosphorus pentachloride (PCl₅) | POCl₃, HCl |

Reduction of the Carboxylic Acid Group

The carboxylic acid group of this compound can be reduced to a primary alcohol, yielding (4,6-diethoxypyrimidin-5-yl)methanol. This transformation requires a powerful reducing agent due to the low electrophilicity of the carboxylate anion that forms under basic conditions. chemistrysteps.com

The reagent of choice for this reduction is typically lithium aluminum hydride (LiAlH₄, LAH). libretexts.orgchemguide.co.uk The reaction is usually performed in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an acidic workup to neutralize the reaction mixture and protonate the resulting alkoxide to give the alcohol. chemistrysteps.comchemguide.co.uk The reaction proceeds through an aldehyde intermediate, which is immediately reduced further to the primary alcohol and cannot be isolated. chemistrysteps.comlibretexts.org It is important to note that milder reducing agents, such as sodium borohydride (B1222165) (NaBH₄), are not reactive enough to reduce carboxylic acids. chemistrysteps.comchemguide.co.uk

An alternative reagent for this transformation is borane (B79455) (BH₃), often used as a complex with tetrahydrofuran (BH₃·THF). chemistrysteps.comkhanacademy.org Borane is a more selective reagent than LiAlH₄ and effectively reduces carboxylic acids to primary alcohols. khanacademy.org

Table 5: Reduction of this compound

| Reagent | Solvent | Product |

|---|---|---|

| Lithium aluminum hydride (LiAlH₄) | Anhydrous THF or Et₂O | (4,6-diethoxypyrimidin-5-yl)methanol |

Reactions Involving the Pyrimidine Ring and Ethoxy Substituents

The reactivity of the pyrimidine ring in this compound is a complex interplay of the electronic properties of its substituents. The two nitrogen atoms in the pyrimidine ring make it inherently electron-deficient, which influences its susceptibility to nucleophilic and electrophilic attack. wikipedia.org

Electronic Effects of Substituents on Reactivity

The pyrimidine ring is classified as a π-deficient heterocycle due to the presence of two electronegative nitrogen atoms. wikipedia.org This π-deficiency generally makes the ring more susceptible to nucleophilic attack and less reactive towards electrophilic substitution compared to benzene. wikipedia.org The positions 2, 4, and 6 of the pyrimidine ring are particularly electron-deficient. wikipedia.org

In the case of this compound, the substituents play a crucial role in modulating this inherent reactivity:

Carboxylic Acid Group (-COOH): The carboxylic acid group at position 5 is a strong electron-withdrawing group, both through inductive and resonance effects. This deactivates the ring towards electrophilic substitution and further enhances its susceptibility to nucleophilic attack.

Thermal Decomposition and Elimination Reactions

One of the most probable thermal reactions for this molecule is decarboxylation , the removal of the carboxyl group as carbon dioxide (CO₂). The decarboxylation of carboxylic acids, particularly those with specific structural features, can be induced by heat. masterorganicchemistry.comlibretexts.org Studies on pyrimidine-5-carboxylic acids have shown that they can undergo decarboxylation, although the conditions required can vary. nih.gov For instance, the uncatalyzed decarboxylation of 5-carboxyuracil occurs at elevated temperatures. nih.gov The presence of the electron-donating ethoxy groups might influence the ease of decarboxylation of the target molecule.

Another potential thermal process is the cleavage of the ether linkages . While ethers are generally stable, they can be cleaved under harsh conditions. numberanalytics.comwikipedia.org Pyrolysis of complex cyclic ethers can proceed through various mechanisms, including inductive cleavage. researchgate.net In the context of this compound, thermal stress could potentially lead to the elimination of ethene (CH₂=CH₂) from the ethoxy groups, resulting in the formation of the corresponding hydroxypyrimidine derivatives.

General Transformations of Ether Linkages

The ethoxy groups in this compound can undergo transformations typical of aryl ethers, particularly those on electron-deficient aromatic systems. The cleavage of the C-O bond in ethers is a common reaction, though it often requires strong reagents or harsh conditions. numberanalytics.comwikipedia.org

Acidic Cleavage: Aromatic ethers can be cleaved under acidic conditions, typically using strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). numberanalytics.comlibretexts.orglibretexts.org The mechanism involves the protonation of the ether oxygen, making it a better leaving group. numberanalytics.com Subsequently, a nucleophile (e.g., Br⁻ or I⁻) attacks the carbon of the alkyl group in an Sₙ2 or Sₙ1 reaction, depending on the nature of the alkyl group. wikipedia.orglibretexts.orglibretexts.org For the ethoxy groups in the target molecule, an Sₙ2 mechanism would be expected, leading to the formation of ethyl halide and the corresponding hydroxypyrimidine. Given the electron-deficient nature of the pyrimidine ring, nucleophilic attack on the ring carbon is generally disfavored.

Basic Cleavage: While less common, cleavage of aromatic ethers can also be achieved under strongly basic conditions. numberanalytics.com This typically involves deprotonation of the aromatic ring, making it more nucleophilic, followed by an intramolecular attack on the ether linkage. numberanalytics.com

The reactivity of the ethoxy groups can also be exploited in nucleophilic aromatic substitution reactions. In some substituted pyrimidines, alkoxy groups can act as leaving groups and be displaced by strong nucleophiles. For example, treatment of certain 4,6-dialkoxypyrimidines with ammonia (B1221849) can lead to the replacement of an ethoxy group with an amino group. clockss.org

Inability to Source Specific Spectroscopic Data for this compound

Despite a comprehensive search of scientific literature and chemical databases, specific experimental spectroscopic data for the compound "this compound" could not be located. The performed searches aimed to find detailed information on its Nuclear Magnetic Resonance (NMR) and Infrared (IR)/Fourier Transform Infrared (FTIR) spectroscopy characteristics, as required to construct an article based on the provided outline.

The search strategy included queries for ¹H NMR and ¹³C NMR spectra, including chemical shifts and coupling constants, as well as investigations into advanced multidimensional NMR techniques applied to this specific molecule. Similarly, searches were conducted to find its IR and FTIR spectra, with a focus on the characteristic vibrational modes of the pyrimidine ring and the spectroscopic signatures of the carboxyl and ethoxy functional groups.

While general information on the spectroscopic properties of carboxylic acids and pyrimidine derivatives is available, the specific, experimentally-verified data for this compound is absent from the accessible resources. The search results primarily yielded data for analogous but structurally distinct compounds, such as 4,6-dimethoxypyrimidine-5-carboxylic acid, or provided general ranges for the functional groups present in the target molecule.

Without the foundational, specific data for this compound, it is not possible to generate a scientifically accurate and detailed article that adheres to the strict requirements of the requested outline. The creation of data tables and in-depth analysis of research findings is contingent on the availability of this primary information. Therefore, the request to generate an article focusing solely on the spectroscopic characterization and structural elucidation of this compound cannot be fulfilled at this time.

Spectroscopic Characterization and Structural Elucidation

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for its quantification in complex mixtures.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is critical for the unambiguous confirmation of a compound's elemental formula by measuring its mass-to-charge ratio (m/z) with very high accuracy. For 4,6-Diethoxypyrimidine-5-carboxylic acid (Molecular Formula: C₉H₁₂N₂O₄), HRMS would provide a precise measurement of its molecular ion.

This technique differentiates between compounds with the same nominal mass but different elemental compositions. The expected high-resolution mass for the neutral molecule is 212.0797, and HRMS analysis would be expected to confirm this value to within a few parts per million (ppm), thereby verifying the molecular formula.

Table 1: Theoretical Mass Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₁₂N₂O₄ |

| Nominal Mass | 212 |

| Monoisotopic Mass | 212.0797 Da |

| Analysis Mode | ESI- (for [M-H]⁻) or ESI+ (for [M+H]⁺) |

| Expected [M-H]⁻ | 211.0724 Da |

| Expected [M+H]⁺ | 213.0870 Da |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Analytical Applications

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice for the separation, detection, and quantification of specific compounds in biological and chemical matrices. plos.org While specific validated methods for this compound are not prevalent in literature, a robust analytical method can be designed based on established protocols for other pyrimidine (B1678525) and carboxylic acid derivatives. plos.orgacs.org

The method would involve chromatographic separation on a reverse-phase or HILIC column followed by detection using a tandem mass spectrometer, often a triple quadrupole instrument operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. researchgate.net The selection of precursor and product ion pairs in MRM mode ensures that only the target analyte is quantified, even in the presence of co-eluting interferences. For carboxylic acids, which can exhibit poor retention on standard C18 columns, derivatization or the use of specialized columns like amide-based ones may be employed to improve chromatography. acs.org

Table 2: Illustrative LC-MS/MS Method Parameters

| Parameter | Description |

|---|---|

| LC System | UPLC (Ultra-Performance Liquid Chromatography) |

| Column | BEH-amide (2.1 x 100 mm, 1.7 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.3 mL/min |

| Ionization Source | Electrospray Ionization (ESI), negative or positive mode |

| MS Detection | Multiple Reaction Monitoring (MRM) |

| Hypothetical MRM (ESI-) | Precursor Ion (m/z): 211.1 → Product Ion (m/z): 167.1 (loss of CO₂) |

X-ray Diffraction (XRD) and Crystallography

X-ray diffraction techniques are the gold standard for determining the three-dimensional atomic arrangement of a molecule in its solid state, providing definitive information on bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction for Absolute Structure Determination

Single-crystal X-ray diffraction (SC-XRD) analysis provides an unambiguous determination of a molecule's three-dimensional structure. This requires growing a suitable single crystal of the compound, which is then irradiated with X-rays. The resulting diffraction pattern is used to calculate the electron density map and, subsequently, the precise location of each atom in the crystal lattice.

Although no published crystal structure for this compound is available in open-access databases like the Cambridge Structural Database (CSD), such an analysis would yield critical data. bohrium.com This data includes the crystal system, space group, and unit cell dimensions, confirming the molecular connectivity and stereochemistry. Studies on related pyrimidine carboxylic acids have successfully used this technique to elucidate their structures. bohrium.comresearchgate.net

Table 3: Crystallographic Data (Hypothetical Data Structure)

| Parameter | Value |

|---|---|

| Crystal System | Not available in literature |

| Space Group | Not available in literature |

| a (Å) | Not available in literature |

| b (Å) | Not available in literature |

| c (Å) | Not available in literature |

| α (˚) | Not available in literature |

| β (˚) | Not available in literature |

| γ (˚) | Not available in literature |

| Volume (ų) | Not available in literature |

| Z (molecules/unit cell) | Not available in literature |

Analysis of Intermolecular Interactions and Crystal Packing (e.g., Hirshfeld Surface Analysis)

Once the crystal structure is determined, Hirshfeld surface analysis can be performed to investigate and quantify the intermolecular interactions that govern the crystal packing. This computational method maps the close contacts between neighboring molecules in the crystal.

Polymorphism Studies

Polymorphism is the ability of a solid material to exist in more than one crystal structure. Different polymorphs of the same compound can have distinct physical properties. Powder X-ray Diffraction (PXRD) is the primary technique used to identify and differentiate between polymorphic forms. Each polymorph will produce a unique PXRD pattern, characterized by peaks at specific 2θ angles.

Currently, there are no published studies on the polymorphism of this compound. A comprehensive polymorphism screen would involve crystallizing the compound under various conditions (e.g., different solvents, temperatures, and cooling rates) and analyzing the resulting solids by PXRD to identify any distinct crystalline forms.

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purity Assessment

Thin-Layer Chromatography (TLC) is a rapid, sensitive, and inexpensive chromatographic technique extensively used to monitor the progress of chemical reactions and to assess the purity of the resulting products. In the context of the synthesis of this compound, TLC allows chemists to qualitatively track the consumption of starting materials and the formation of the desired product over time.

The principle of TLC relies on the differential partitioning of components of a mixture between a stationary phase (typically a thin layer of silica (B1680970) gel or alumina (B75360) coated on a plate) and a mobile phase (a solvent or mixture of solvents). The separation is based on the polarity of the compounds. More polar compounds interact more strongly with the polar stationary phase and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value. Conversely, less polar compounds have a greater affinity for the mobile phase and travel further, exhibiting a higher Rf value.

For monitoring the synthesis of this compound, a small aliquot of the reaction mixture is spotted onto a TLC plate at regular intervals. By comparing the spots corresponding to the starting materials and the product, the reaction's progression can be visualized. A successful reaction is indicated by the gradual disappearance of the starting material spots and the appearance of a new spot corresponding to the product.

The purity of an isolated sample of this compound can also be assessed using TLC. A pure sample should ideally present as a single spot on the TLC plate. The presence of multiple spots indicates the presence of impurities. The Rf value is a characteristic property of a compound in a specific TLC system (stationary phase and mobile phase).

Illustrative Data for TLC Analysis:

| Compound | Stationary Phase | Mobile Phase (Eluent System) | Rf Value (Illustrative) |

| This compound | Silica Gel 60 F₂₅₄ | Ethyl acetate (B1210297)/Hexane (1:1, v/v) | 0.45 |

| Starting Material A (e.g., a diethyl malonate derivative) | Silica Gel 60 F₂₅₄ | Ethyl acetate/Hexane (1:1, v/v) | 0.60 |

| Starting Material B (e.g., formamidine) | Silica Gel 60 F₂₅₄ | Ethyl acetate/Hexane (1:1, v/v) | 0.10 |

Visualization of the spots on the TLC plate is typically achieved under UV light (254 nm) if the compounds are UV-active, or by using a chemical staining agent (e.g., potassium permanganate (B83412) or iodine vapor).

Elemental Analysis

Elemental analysis is a destructive analytical technique that provides the mass percentages of the individual elements (primarily carbon, hydrogen, and nitrogen) within a chemical compound. This data is crucial for confirming the empirical formula of a newly synthesized compound and, in conjunction with molecular weight determination (e.g., from mass spectrometry), its molecular formula.

The experimentally determined percentages of each element are compared with the theoretically calculated values based on the proposed chemical structure of this compound (C₉H₁₂N₂O₄). A close agreement between the found and calculated values, typically within a ±0.4% margin, provides strong evidence for the compound's elemental composition and, by extension, its identity and purity.

Theoretical Elemental Composition of this compound (C₉H₁₂N₂O₄):

Molecular Weight: 212.21 g/mol

Carbon (C): (9 * 12.011) / 212.21 * 100% = 50.94%

Hydrogen (H): (12 * 1.008) / 212.21 * 100% = 5.70%

Nitrogen (N): (2 * 14.007) / 212.21 * 100% = 13.20%

Oxygen (O): (4 * 15.999) / 212.21 * 100% = 30.16%

Illustrative Elemental Analysis Data Table:

The following table presents the theoretically calculated elemental composition of this compound alongside a hypothetical set of experimental results that would be considered acceptable for structural confirmation.

| Element | Theoretical Percentage (%) | Found Percentage (Illustrative) (%) |

| Carbon | 50.94 | 50.89 |

| Hydrogen | 5.70 | 5.73 |

| Nitrogen | 13.20 | 13.15 |

This close correlation between the calculated and found values would strongly support the successful synthesis and purification of this compound.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in understanding the intrinsic properties of a molecule. However, specific studies applying these methods to 4,6-Diethoxypyrimidine-5-carboxylic acid have not been identified in the current body of scientific literature.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. Despite its wide applicability in chemistry, specific DFT studies on this compound are not found in the reviewed sources. Consequently, data for the following subsections are unavailable.

No published data were found for the optimized geometry or the electronic properties of this compound. This includes key quantum chemical descriptors such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gaps, chemical hardness, electronegativity, and dipole moments.

There is no available research that models the reaction mechanisms and pathways involving this compound using DFT or other quantum chemical methods.

Computational predictions of the pKa for this compound have not been reported in the scientific literature.

Molecular dynamics (MD) simulations provide detailed insight into the conformational dynamics and interactions of molecules over time. A thorough search did not yield any studies that have employed MD simulations to investigate the behavior of this compound.

Quantitative Structure-Activity Relationship (QSAR) models are used to predict the biological activity of chemical compounds. No QSAR studies that specifically include this compound in their training or test sets were identified.

Density Functional Theory (DFT) Studies

Molecular Modeling and Docking Studies

Detailed molecular modeling and docking studies specifically focused on this compound are not extensively available in the public domain. However, the principles of these computational techniques are widely applied to similar pyrimidine (B1678525) and carboxylic acid derivatives to predict their biological activities.

Prediction of Ligand-Receptor Interactions and Binding Affinity

Computational docking is a key method used to predict how a ligand, such as a pyrimidine derivative, might bind to a biological target, typically a protein receptor. This process involves creating a three-dimensional model of the ligand and fitting it into the receptor's binding site. The goal is to find the most stable binding pose, which is quantified by a docking score. A lower docking score generally indicates a more favorable binding affinity. nih.gov

For analogous compounds like dihydroxypyrimidine (DHP) carboxylic acids, molecular docking has been used to predict their binding affinity to targets like the human cytomegalovirus (HCMV) pUL89 endonuclease. nih.govnih.gov In these studies, different subtypes (esters, acids, and amides) were docked into the active site of the protein. The results showed that the carboxylic acid variants generally had better (lower energy) docking scores compared to their ester and amide counterparts, suggesting a stronger predicted interaction with the receptor. nih.govnih.gov These studies highlight the importance of the carboxylic acid moiety in forming key interactions, often with metal ions in the active site, which is a common feature for this class of inhibitors. nih.gov

Structure-Activity Relationship (SAR) Studies based on Computational Data

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. nih.gov Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) models, are instrumental in this process. QSAR models build mathematical relationships between the chemical properties of a series of compounds and their observed activities. nih.gov

For classes of compounds like pyrimidine-4-carboxamides and coumarin (B35378) derivatives, SAR studies have been conducted by systematically modifying different parts of the molecule and observing the effect on activity. nih.govmdpi.com For instance, in a study of pyrimidine-4-carboxamides, modifications at three different substituent positions were explored to optimize potency. nih.gov Computational analysis often complements these synthetic efforts. For example, in studies of coumarin derivatives, it was found that introducing electron-withdrawing groups, such as nitro groups, tended to increase antifungal activity. mdpi.com This observation was supported by computational studies which showed differences in the Lowest Unoccupied Molecular Orbital (LUMO) density surfaces between active and inactive compounds. mdpi.com Such computational insights help to rationalize the experimental SAR data and guide the design of more potent molecules. researchgate.net

Computer-Aided Molecular Design

Computer-Aided Molecular Design (CADD) utilizes computational methods to discover, design, and optimize new drug compounds. A common CADD approach is structure-based virtual screening, where large libraries of virtual compounds are docked into the structure of a target protein to identify potential hits.

In one example, this approach was used to identify compounds that could interact with the Nrf2-binding pocket of the Keap1 protein. nih.gov After identifying an initial hit from a commercial library, a series of new derivatives were designed and synthesized based on its structure. nih.gov This process led to the discovery of a more active compound, 1-{4-[(3,4-dihydroxybenzylidene)amino]phenyl}-5-oxopyrrolidine-3-carboxylic acid, demonstrating the power of CADD in rationally developing novel therapeutic agents. nih.gov Similar principles would be applicable to the design of novel derivatives of this compound for a specific biological target.

Theoretical Exploration of Intermolecular Interactions

The physical and biological properties of a molecule are heavily influenced by its intermolecular interactions, such as hydrogen bonds and dispersion forces. Theoretical methods, like Density Functional Theory (DFT), are used to study these interactions in detail. mdpi.com

Studies on related quinolone carboxylic acid derivatives have used DFT to analyze the intramolecular hydrogen bonds between the carboxylic acid group and a nearby carbonyl group. mdpi.com These investigations also employ theories like Atoms in Molecules (AIM) and Natural Bond Orbital (NBO) to characterize the electronic structure of these interactions. mdpi.com Furthermore, Symmetry-Adapted Perturbation Theory (SAPT) can be used to break down the total interaction energy between molecules into distinct components like electrostatic, exchange, induction, and dispersion energies. For some aromatic carboxylic acid dimers, SAPT analysis has revealed that dispersion forces are a decisive factor in their intermolecular stabilization. mdpi.com Such theoretical explorations provide a fundamental understanding of how these molecules interact with each other and with their biological targets, which is crucial for rational drug design.

Derivatization Strategies for Analytical and Synthetic Applications

Derivatization for Enhanced Spectroscopic and Chromatographic Detection

For quantitative analysis, particularly at low concentrations, direct detection of 4,6-diethoxypyrimidine-5-carboxylic acid can be challenging. The compound may exhibit poor retention in common reversed-phase liquid chromatography (LC) systems and may not ionize efficiently for mass spectrometry (MS) detection. nih.gov Derivatization can overcome these limitations by introducing chemical groups that improve chromatographic behavior and significantly boost detector response. researchgate.net

Improving Detectability in HPLC and LC-MS/MS

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful analytical techniques, but their sensitivity for polar compounds like carboxylic acids can be suboptimal. nih.govnih.gov Problems often include poor retention on reversed-phase columns and weak ionization in the mass spectrometer. nih.gov Chemical derivatization addresses these issues by altering the physicochemical properties of the analyte.

One effective strategy, particularly for LC-MS/MS, is "charge-reversal" derivatization. This involves tagging the carboxylic acid with a reagent that contains a permanently charged group, typically a quaternary ammonium (B1175870) salt. nih.gov This modification converts the analyte, which would typically be analyzed in negative-ion mode, into a derivative that is readily detected with high sensitivity in positive-ion mode ESI-MS. nih.gov Pyridinium-based reagents have been developed for this purpose, significantly improving ESI efficiency and allowing for highly sensitive detection of mono- and polycarboxylic acids. nih.gov This approach not only enhances ionization but can also improve chromatographic retention. researchgate.net

Introduction of Chromophores or Fluorophores for Detection

A classic and robust method for enhancing detection in HPLC involves attaching a strongly UV-absorbing (chromophore) or fluorescent (fluorophore) tag to the analyte. nih.govnih.gov Since the pyrimidine (B1678525) ring of this compound may not provide sufficient UV absorbance for trace analysis, derivatization of the carboxyl group is an effective solution. nih.gov

This is typically achieved by an esterification reaction between the carboxylic acid and a derivatizing agent containing the chromophoric or fluorophoric moiety. nih.gov A wide variety of reagents are available, including:

Coumarin (B35378) Analogues : Reagents like 4-bromomethyl-7-methoxycoumarin (B43491) react with carboxylic acids to form highly fluorescent esters, enabling detection at very low levels. researchgate.net

Anthracene (B1667546) Derivatives : 9-Anthryldiazomethane (ADAM) and 9-chloromethyl anthracene are used to form esters that are detectable by fluorescence at picomole to femtomole levels. nih.govthermofisher.com

Dansyl Derivatives : While often used for amines, certain dansyl-containing reagents can be coupled to carboxylic acids, introducing a fluorescent tag. thermofisher.com

The derivatization reaction is typically performed pre-column, and the resulting stable, tagged molecule is then easily separated and quantified by HPLC with UV or fluorescence detection. nih.govresearchgate.net This strategy offers excellent sensitivity and selectivity for the analysis of carboxylic acids in various matrices. nih.gov

Interactive Table: Analytical Derivatization Reagents for Carboxylic Acids

| Reagent Class | Example Reagent | Detection Mode | Key Advantage |

| Charge-Reversal | Triphenylpyridinium Reagents | LC-MS/MS (Positive ESI) | Significantly enhances ionization efficiency for MS detection. nih.govnih.gov |

| Fluorophores | 4-Bromomethyl-7-methoxycoumarin | Fluorescence | Forms highly fluorescent esters, enabling ultra-sensitive detection. researchgate.net |

| Fluorophores | 9-Chloromethyl anthracene | Fluorescence | High sensitivity with detection limits in the picomole range. nih.gov |

| Fluorophores | 9-Anthryldiazomethane (ADAM) | Fluorescence | Commonly used for derivatizing biomolecules for high-sensitivity analysis. thermofisher.com |

| Fluorophores | N-(4-bromomethyl-7-hydroxy-2-oxo-2H-6-chromenyl) bromoacetamide (Br-MAMC) | Fluorescence | Creates fluorescent derivatives detectable at picogram levels. researchgate.net |

Formation of Activated Esters for Further Chemical Transformations

Beyond analytical detection, derivatization is fundamental to the synthetic utility of this compound. To form new bonds, such as an amide linkage with an amine, the carboxyl group's hydroxyl (-OH) must be converted into a better leaving group. This process, known as "activation," typically involves forming a reactive ester intermediate. santiago-lab.com

Succinimidyl Esters

One of the most common and reliable methods for activating a carboxylic acid is to convert it into an N-hydroxysuccinimide (NHS) ester. thieme-connect.dechemicalbook.com These activated esters are reactive enough to readily undergo nucleophilic attack by primary amines to form stable amide bonds, yet are often stable enough to be isolated, purified, and stored. chemicalbook.comcitizendium.orgnih.gov

The synthesis is typically achieved by a coupling reaction between the carboxylic acid and N-hydroxysuccinimide in the presence of a dehydrating agent, most commonly a carbodiimide (B86325) such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC). citizendium.orgresearchgate.netnih.gov The carbodiimide facilitates the formation of the ester bond by removing water. The resulting NHS ester of this compound would be a versatile intermediate for conjugation to amine-containing molecules. chemicalbook.com

Mixed Anhydrides

The mixed anhydride (B1165640) method is a fast and efficient technique for activating carboxylic acids, particularly in peptide synthesis. highfine.comthieme-connect.de In this approach, this compound would be reacted with an acyl halide or another acid anhydride, commonly an alkyl chloroformate like isobutyl chloroformate or ethyl chloroformate. highfine.comthieme-connect.de

The reaction is performed in the presence of a tertiary amine base (e.g., triethylamine (B128534) or N-methylmorpholine) at low temperatures. thieme-connect.degoogle.com This generates a highly reactive mixed anhydride intermediate. highfine.com This intermediate is not isolated but is immediately reacted in situ with a nucleophile, such as an amine, to yield the desired amide product. thieme-connect.de The high reactivity of the mixed anhydride allows for rapid bond formation. tcichemicals.com

Using Triazine Derivatives to Form Activated Esters

Modern coupling reagents based on a 1,3,5-triazine (B166579) core offer a powerful method for activating carboxylic acids. santiago-lab.com Reagents such as 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) (CDMT) and its quaternary ammonium salt derivative, 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM), are highly effective. wikipedia.orgbiosynth.com

These reagents react with the carboxylate of this compound (formed in the presence of a base like N-methylmorpholine) to generate a highly reactive 2-(acyloxy)-4,6-dialkoxy-1,3,5-triazine active ester. luxembourg-bio.comnih.gov This activated intermediate is then readily displaced by a nucleophile to form products like amides or esters in high yields. wikipedia.orgnih.gov This method is known for its mild reaction conditions, suppression of side reactions, and applicability to a one-pot procedure where the acid, amine, and coupling reagent are combined. biosynth.comnih.gov

Interactive Table: Reagents for Activated Ester Formation

| Activation Method | Reagent(s) | Intermediate Formed | Key Features |

| Succinimidyl Ester | N-Hydroxysuccinimide (NHS) + Carbodiimide (e.g., EDAC, DCC) | NHS Ester | Forms stable, isolable active esters; widely used for bioconjugation. chemicalbook.comresearchgate.net |

| Mixed Anhydride | Alkyl Chloroformate (e.g., Isobutyl chloroformate) + Base (e.g., NMM) | Mixed Carboxylic-Carbonic Anhydride | Highly reactive intermediate used in situ; rapid reaction rates. highfine.comthieme-connect.de |

| Triazine Derivative | DMTMM or CDMT + Base (e.g., NMM) | Triazinyl Active Ester | High efficiency, low racemization, suitable for one-pot synthesis. santiago-lab.comwikipedia.orgnih.gov |

Derivatization for Stereochemical Analysis (if applicable to chiral derivatives)

While This compound itself is not chiral, its derivatives can be. If a chiral amine or alcohol is used to derivatize the carboxylic acid, a pair of diastereomers will be formed. These diastereomers can often be separated and analyzed using techniques like High-Performance Liquid Chromatography (HPLC) with a standard achiral column.

Furthermore, chiral derivatizing agents can be used to determine the enantiomeric purity of a chiral carboxylic acid. These reagents are themselves enantiomerically pure and react with the chiral acid to form diastereomers that can be separated and quantified by HPLC or NMR spectroscopy. researchgate.netnih.govnih.gov For example, chiral amines or alcohols with strong chromophores or fluorophores can be used to enhance the detection sensitivity in HPLC. nih.gov

Applications in Advanced Organic Synthesis and Material Science Research

Role as Building Blocks and Precursors for Complex Organic Molecules

Pyrimidine-based molecules are fundamental building blocks in organic synthesis, particularly in medicinal chemistry and the development of functional materials. mdpi.com Carboxylic acids are among the most versatile functional groups, serving as precursors for a multitude of transformations. enamine.net The presence of the carboxylic acid group on the pyrimidine (B1678525) ring allows 4,6-Diethoxypyrimidine-5-carboxylic acid to readily undergo reactions such as esterification and, most importantly, amide bond formation, which is a cornerstone of medicinal chemistry for linking molecular fragments. enamine.net

The 4,6-diethoxy substitution pattern makes the pyrimidine ring electron-rich, influencing its reactivity and the properties of its downstream products. This is in contrast to electron-deficient halogenated pyrimidines, which are also common precursors. mdpi.comucla.edu The compound serves as a scaffold, providing a rigid heterocyclic core onto which other functional groups and molecular systems can be built. This modular approach is critical for creating libraries of complex molecules for screening in drug discovery and materials science. While many pyrimidine carboxylic acid esters have been synthesized for these purposes, the acid form remains a crucial starting point. organic-chemistry.org

Synthesis of Diverse Pyrimidine-Containing Derivatives

The pyrimidine scaffold is a key component in a vast array of biologically active compounds, and the synthesis of its derivatives is a major focus of chemical research. ijpsr.comnih.gov Starting from functionalized precursors like pyrimidine carboxylic acids, chemists can access a wide range of more elaborate molecular architectures.

A significant application of pyrimidine precursors is in the synthesis of fused heterocyclic systems, where the pyrimidine ring is merged with another ring. nih.govresearchgate.netmdpi.com Among the most important of these are the pyrazolo[3,4-d]pyrimidines, which are bicyclic structures containing both pyrazole (B372694) and pyrimidine rings. ekb.eg This class of compounds is of immense interest in pharmaceutical chemistry due to its structural similarity to purines, allowing them to act as potent inhibitors of key enzymes like kinases. semanticscholar.orgnih.gov

The synthesis of pyrazolo[3,4-d]pyrimidines often involves the cyclocondensation of a substituted pyrazole or pyrimidine precursor. ekb.egnih.gov For instance, aminopyrazole carboxylic acids can be cyclized to form the fused pyrimidine ring, yielding the pyrazolo[3,4-d]pyrimidine core. nih.gov These core structures are then further functionalized to create drug candidates for various therapies, including anticancer and antiviral treatments. ekb.egnih.gov

Another area of advanced synthesis involves the creation of bis-pyrimidines, which are molecules containing two pyrimidine units. These larger, often symmetrical structures are investigated for unique biological activities and material properties. Research has demonstrated the one-pot synthesis of novel fused bis-pyrimido-[4,5-d]pyrimidine derivatives through multi-component reactions, for example, by reacting 6-[(dimethylamino)methylene]-1,3-dimethylaminouracil, terephthalaldehyde, and various amino compounds. researchgate.net Such strategies highlight how simpler pyrimidine building blocks can be efficiently assembled into more complex, dimeric architectures. researchgate.net

Research in Polymers and Coatings

While specific research detailing the use of this compound in polymers and coatings is not prominent, its bifunctional nature makes it a potential candidate for such applications. The carboxylic acid group can, in principle, be used for polycondensation reactions to form polyesters or polyamides. The pyrimidine ring, incorporated into the polymer backbone or as a pendant group, could impart specific properties such as thermal stability, altered refractive index, or metal-coordinating capabilities.

Utilization as Reagents in Analytical Chemistry

The application of this compound as a reagent in mainstream analytical chemistry is not well-documented. However, related compounds have found use in specialized analytical methods. For example, 2,4-Dihydroxypyrimidine-5-carboxylic acid (Uracil-5-carboxylic acid) has been employed in a highly sensitive visual sensing method for melamine (B1676169) based on its interaction with gold nanoparticles. sigmaaldrich.com This suggests that the pyrimidine carboxylic acid framework can be adapted for roles in chemical sensing and analysis, though this remains an unexplored area for the diethoxy derivative.

Biochemical Research Applications (e.g., Nucleic Acid Studies, Enzyme Activity Investigations)

The pyrimidine carboxylic acid scaffold is a significant pharmacophore in biochemical and medicinal research, particularly for its role as a metal-chelating motif in enzyme inhibitors. nih.gov Extensive research on structurally related 4,5-dihydroxypyrimidine (DHP) carboxylic acids has established them as a valuable scaffold for developing antiviral agents. nih.gov

These DHP carboxylic acids have been identified as potent inhibitors of metalloenzymes, such as the pUL89 endonuclease of the human cytomegalovirus (HCMV). nih.gov The inhibitory mechanism relies on the ability of the dihydroxy-acid arrangement to chelate the essential metal ions (e.g., Mn²⁺) in the enzyme's active site, thereby blocking its function. nih.gov Studies comparing DHP carboxylic acids, esters, and amides found that the acid subtype generally showed superior potency and binding, highlighting the critical role of the carboxylic acid group in the pharmacophore. nih.gov

Given these findings, this compound represents a highly relevant candidate for similar biochemical investigations. While its substitution pattern differs, it retains the core pyrimidine-5-carboxylic acid structure essential for potential metal chelation. The ethoxy groups, being larger and more lipophilic than hydroxyl groups, would modulate the compound's solubility, membrane permeability, and steric interactions within an enzyme's active site, offering a different profile for structure-activity relationship (SAR) studies.

Data Tables

Table 1: Summary of Research Applications for Pyrimidine Carboxylic Acid Scaffolds

| Application Area | Derivative Class | Research Focus |

| Advanced Organic Synthesis | Fused Pyrimidines | Synthesis of Pyrazolo[3,4-d]pyrimidines as kinase inhibitors and anticancer agents. ekb.egsemanticscholar.orgnih.gov |

| Bis-pyrimidines | Multi-component reactions to form complex dimeric structures for biological screening. researchgate.net | |

| Biochemical Research | Dihydroxypyrimidine Carboxylic Acids | Inhibition of viral metalloenzymes (e.g., HCMV endonuclease) via metal chelation. nih.gov |

| Analytical Chemistry | Uracil-5-carboxylic Acid | Development of colorimetric sensors for detecting contaminants like melamine. sigmaaldrich.com |

Q & A

Q. What synthetic methodologies are commonly employed for the laboratory-scale preparation of 4,6-Diethoxypyrimidine-5-carboxylic acid, and how can reaction conditions be optimized to enhance yield?

Methodological Answer: The synthesis typically involves multi-step routes starting from pyrimidine precursors. A parallel solution-phase approach using itaconic acid as a starting material has been demonstrated for analogous pyrimidine-5-carboxylic acid derivatives, involving cyclization and subsequent functionalization steps. Key parameters include:

- Temperature control (70–90°C for cyclization)

- Stoichiometric ratios of alkoxy groups (e.g., 2.5 equivalents of ethoxide for diethoxy substitution)

- Purification through recrystallization from ethanol/water mixtures . Example optimization table:

| Step | Reagent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Cyclization | Ethanol/NaOEt | 80 | 6 | 65–72 |

| Carboxylation | CO₂/HCl | RT | 24 | 58–63 |

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structure of this compound?

Methodological Answer:

- Single-crystal X-ray diffraction : Resolves molecular planarity and intermolecular interactions (e.g., Cl–N contacts at 3.09–3.10 Å in analogous dichloropyrimidines). Data collection at 100 K with a Bruker D8 Venture diffractometer ensures high resolution (R factor < 0.03) .

- NMR spectroscopy : H and C NMR in DMSO-d₆ confirm substitution patterns (e.g., ethoxy protons at δ 1.3–1.4 ppm, carboxylic acid proton at δ 12.5–13.0 ppm).

- FT-IR : Carboxylic acid C=O stretch at ~1700 cm⁻¹ and pyrimidine ring vibrations at 1550–1600 cm⁻¹ .

Q. How does the electronic environment of the pyrimidine ring influence the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer: The electron-withdrawing carboxylic acid group at position 5 increases the electrophilicity of adjacent carbons. Reactivity can be quantified via:

- Hammett substituent constants (σ values) to predict regioselectivity.

- DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces, identifying susceptible sites for nucleophilic attack .

Advanced Research Questions

Q. What strategies are recommended for stabilizing this compound derivatives during prolonged storage or under varying experimental conditions?

Methodological Answer:

- Storage : Use anhydrous solvents (e.g., THF, DCM) under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of ethoxy groups.

- Stability assays : Monitor degradation via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) over 30 days. Analogous pyrimidines show <5% degradation under optimized conditions .

- Lyophilization : For long-term storage, lyophilize from tert-butanol/water to maintain crystallinity .

Q. How can researchers resolve contradictions between observed spectroscopic data (e.g., NMR chemical shifts) and computational predictions for this compound derivatives?

Q. What experimental and computational approaches are suitable for analyzing the intermolecular interactions of this compound in crystal lattices?

Methodological Answer:

- Hirshfeld surface analysis : Quantifies contact contributions (e.g., H-bonding vs. van der Waals interactions) using CrystalExplorer software.

- Energy frameworks : Visualize stabilizing interactions (e.g., π–π stacking in planar pyrimidine systems) with CE-B3LYP/6-31G* energy models.

- Thermogravimetric analysis (TGA) : Correlates thermal stability with packing efficiency (e.g., decomposition onset >200°C for tightly packed crystals) .

Q. How can researchers address discrepancies in reaction yields when scaling up the synthesis of this compound from milligram to gram quantities?

Methodological Answer:

- Scale-up protocols : Optimize mixing efficiency (e.g., overhead stirring vs. magnetic stir bars) and heat transfer (jacketed reactors for exothermic steps).

- Process analytical technology (PAT) : Use in-situ FT-IR to monitor reaction progress and adjust reagent addition rates dynamically.

- Design of Experiments (DoE) : Apply factorial designs to identify critical parameters (e.g., temperature, solvent volume) affecting yield reproducibility .

Data Contradiction Analysis

Q. What methodologies are recommended for reconciling conflicting data on the biological activity of this compound derivatives across different assay systems?

Methodological Answer:

- Dose-response standardization : Use a unified protocol (e.g., 72-hour incubation, 10% FBS in media) to minimize variability.

- Meta-analysis : Pool data from multiple studies (≥3 independent replicates) and apply statistical weighting (e.g., random-effects model).

- Orthogonal assays : Validate cytotoxicity results with ATP-based viability assays and flow cytometry for apoptosis markers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.